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REACTION_CXSMILES
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[H-].[Na+].CN(C)C=O.[Br:8][C:9]1[NH:10][C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1.Cl[CH2:19][O:20][CH3:21]>O>[Br:8][C:9]1[N:10]([CH2:19][O:20][CH3:21])[C:11]([Br:17])=[C:12]([N+:14]([O-:16])=[O:15])[N:13]=1 |f:0.1|
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Name
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|
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Quantity
|
3.56 g
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Type
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reactant
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|
Smiles
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[H-].[Na+]
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Name
|
|
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Quantity
|
100 mL
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Type
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reactant
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|
Smiles
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CN(C=O)C
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|
Name
|
|
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Quantity
|
20.08 g
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Type
|
reactant
|
|
Smiles
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BrC=1NC(=C(N1)[N+](=O)[O-])Br
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|
Name
|
|
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Quantity
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6.75 mL
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Type
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reactant
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|
Smiles
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ClCOC
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|
Name
|
|
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Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
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|
Name
|
|
|
Quantity
|
0.56 mL
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Type
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reactant
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|
Smiles
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ClCOC
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|
Name
|
|
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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After being stirred this reaction mixture for 5 hours
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|
Rate
|
UNSPECIFIED
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|
RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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at 10 to 15° C.
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Type
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CUSTOM
|
|
Details
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was turned back to a room temperature
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Type
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ADDITION
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|
Details
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were added
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Type
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STIRRING
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|
Details
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further stirred at a room temperature for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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|
Details
|
cooled
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Type
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EXTRACTION
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|
Details
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extracted with ethyl acetate
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Type
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WASH
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|
Details
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The organic layer was washed with an aqueous solution
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Type
|
DRY_WITH_MATERIAL
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|
Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
|
Details
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concentrated under a reduced pressure
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Type
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CUSTOM
|
|
Details
|
Thus obtained crude crystals
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Type
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WASH
|
|
Details
|
were washed with diisopropyl ether
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|
Type
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CUSTOM
|
|
Details
|
dried at 50° C. for 24 hours
|
|
Duration
|
24 h
|
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N(C(=C(N1)[N+](=O)[O-])Br)COC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.68 g | |
| YIELD: PERCENTYIELD | 84.3% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |